molecular formula C6H10ClN B2860587 3-Prop-2-ynylazetidine;hydrochloride CAS No. 2418720-10-0

3-Prop-2-ynylazetidine;hydrochloride

Cat. No.: B2860587
CAS No.: 2418720-10-0
M. Wt: 131.6
InChI Key: YIYJORJGHLHKEO-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Azetidine Synthesis: Various methods have been developed for the synthesis of azetidines, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

    Functionalization: The synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds via a Pd-catalysed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides.

Industrial Production Methods:

  • Industrial production methods for azetidines often involve large-scale cyclocondensation reactions and cross-coupling reactions, utilizing catalysts and specific reaction conditions to achieve high yields and purity .

Types of Reactions:

    Click Chemistry: The alkyne group in 3-Prop-2-ynylazetidine;hydrochloride can participate in click reactions with azides to form triazoles.

    Nucleophilic Substitution: The fluorine atom on the azetidine ring may undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynylazetidine molecule and a chloride ion.

Common Reagents and Conditions:

    Click Chemistry: Typically involves copper(I) catalysts and azides under mild conditions.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

    Hydrolysis: Usually occurs in aqueous environments at room temperature.

Major Products:

    Triazoles: Formed from click chemistry reactions.

    Substituted Azetidines: Resulting from nucleophilic substitution reactions.

    Neutral Azetidine: Produced from hydrolysis of the hydrochloride salt.

Scientific Research Applications

    Medicinal Chemistry: The azetidine ring and reactive alkyne group make it a valuable building block for designing bioactive molecules.

    Materials Science: Its structure suggests potential use in creating novel materials with specific electronic properties.

    Polymerization: Azetidines are used as monomers in the synthesis of polyamines and other polymers.

Mechanism of Action

similar azetidine derivatives have shown neuroprotective effects by modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain . These effects are often mediated through pathways involving oxidative stress and mitochondrial function .

Comparison with Similar Compounds

    Azetidine Derivatives: Compounds like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride have shown neuroprotective effects.

    Aziridines: While aziridines are also three-membered nitrogen-containing rings, azetidines are more stable and exhibit unique reactivity due to their ring strain.

Uniqueness:

  • The presence of both a fluorine atom and a propargyl group in 3-Prop-2-ynylazetidine;hydrochloride makes it distinct from other azetidine derivatives, providing unique sites for chemical modification and potential applications in various fields.

Properties

IUPAC Name

3-prop-2-ynylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJORJGHLHKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418720-10-0
Record name 3-(prop-2-yn-1-yl)azetidine hydrochloride
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